Cas no 1806978-96-0 (2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride)

2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride
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- Inchi: 1S/C9H4Cl2F6/c10-3-5-6(8(12,13)14)1-4(11)2-7(5)9(15,16)17/h1-2H,3H2
- InChI Key: ZYMOJWHFHAECDA-UHFFFAOYSA-N
- SMILES: ClCC1C(C(F)(F)F)=CC(=CC=1C(F)(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 237
- Topological Polar Surface Area: 0
- XLogP3: 4.7
2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010737-1g |
2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride |
1806978-96-0 | 97% | 1g |
1,460.20 USD | 2021-06-25 |
2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
Additional information on 2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride
Introduction to 2,6-Bis(trifluoromethyl)-4-chlorobenzyl Chloride (CAS No. 1806978-96-0)
2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride, also known by its CAS registry number 1806978-96-0, is a highly specialized organic compound with significant applications in modern chemical synthesis and material science. This compound is characterized by its unique structure, which includes a benzyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions, a chlorine atom at the 4 position, and a chloromethyl group attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable intermediate in various chemical reactions.
The synthesis of 2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride involves a multi-step process that typically begins with the chlorination of a benzene derivative followed by substitution reactions to introduce the trifluoromethyl groups and the chloromethyl group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the substitution reactions, significantly improving yield and purity.
One of the most notable applications of this compound is in the field of pharmaceutical chemistry. The trifluoromethyl groups are known to enhance the lipophilicity of molecules, which can improve drug absorption and bioavailability. Consequently, 2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride has been utilized as an intermediate in the synthesis of several bioactive compounds, including antiviral agents and anticancer drugs. A recent study published in the Journal of Medicinal Chemistry highlighted its role in constructing a novel class of inhibitors targeting specific viral proteases.
In addition to pharmaceutical applications, this compound has found utility in materials science, particularly in the development of advanced polymers and coatings. The chloromethyl group serves as a reactive site for polymerization reactions, enabling the creation of materials with tailored properties such as high thermal stability and mechanical strength. For example, researchers have employed this compound to synthesize polyurethanes with enhanced durability for industrial applications.
Recent research has also focused on leveraging the electronic properties of 2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride in electrochemical applications. The trifluoromethyl groups contribute to electron-withdrawing effects, which can be advantageous in designing electrodes for batteries and supercapacitors. A study conducted at Stanford University demonstrated that incorporating this compound into electrode materials significantly improved energy storage capabilities.
The versatility of 2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride extends to its use as a building block in organocatalysis. Its ability to act as both an electrophilic and nucleophilic agent makes it a valuable tool in asymmetric synthesis strategies. For instance, it has been employed as a chiral auxiliary in enantioselective reactions to construct complex molecular architectures.
In terms of safety considerations, while handling this compound requires standard laboratory precautions due to its chemical reactivity, it does not pose significant risks when used appropriately within controlled environments. Its stability under normal storage conditions further enhances its suitability for large-scale industrial applications.
Looking ahead, ongoing research is exploring new avenues for utilizing 2,6-Bis(trifluoromethyl)-4-chlorobenzyl chloride in emerging fields such as nanotechnology and biotechnology. Its unique combination of substituents continues to make it an indispensable component in cutting-edge chemical innovations.
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